molecular formula C12H16O2 B7869809 1-(4-Methoxyphenyl)pentan-2-one

1-(4-Methoxyphenyl)pentan-2-one

Cat. No.: B7869809
M. Wt: 192.25 g/mol
InChI Key: TWWGBQSMFFPHME-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pentan-2-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Substituted Triarylpyran : An unexpected cyclization of a related compound involving 1-(4-Methoxyphenyl)pentan-2-one resulted in the formation of a highly substituted tetrahydropyran under mild conditions. This highlights its potential in synthesizing complex organic structures (Gupta et al., 2007).

  • Crystal Structure and Biological Activity : The reaction of a related compound with 4-methoxyacetophenone led to the synthesis of a new compound with observed fungicidal activity. This suggests its utility in developing new fungicides (Mao-Jing Wu, 2013).

  • Thermal Decomposition Kinetics of Chalcones : A study on the thermal decomposition of compounds related to this compound found that these compounds follow a single-step mechanism. This information is valuable in understanding the stability and decomposition properties of these compounds (Manikandan et al., 2016).

  • Selective Formation in Chemical Reactions : Research demonstrated that in the presence of rhodium complexes, CO and ethene react in methanol to selectively produce pentan-3-one. This indicates the role of related compounds in selective organic synthesis (Robertson et al., 2000).

  • Synthesis of Metallophthalocyanines : A study explored the preparation of tetrakis[bis(pentafluorophenyl)methoxyl] substituted metallophthalocyanines using a process that included this compound. This is relevant in the field of material science and electronics (Özer et al., 2006).

  • Differentiation-Inducing Factors in Biology : Research identified two compounds related to this compound that induce stalk-cell differentiation in the cellular slime mould Dictyostelium discoideum. This has implications in developmental biology (Morris et al., 1988).

  • Polymorphism in Pharmaceuticals : A study identified a new polymorph of a compound related to this compound, providing insights into the polymorphism of pharmaceutical compounds (Lopes et al., 2017).

Properties

IUPAC Name

1-(4-methoxyphenyl)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWGBQSMFFPHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.